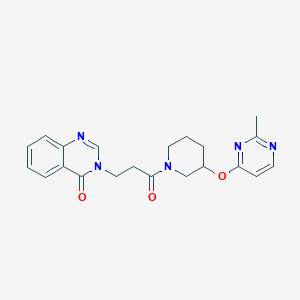

3-(3-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Description

The compound 3-(3-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a quinazolin-4(3H)-one derivative featuring a propyl linker that connects the quinazolinone core to a piperidine ring. The piperidine moiety is further substituted with a 2-methylpyrimidin-4-yloxy group. This structural motif is designed to enhance binding affinity and selectivity, likely targeting kinase or receptor families.

Properties

IUPAC Name |

3-[3-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-3-oxopropyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-15-22-10-8-19(24-15)29-16-5-4-11-25(13-16)20(27)9-12-26-14-23-18-7-3-2-6-17(18)21(26)28/h2-3,6-8,10,14,16H,4-5,9,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIQDOCSWZNWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with various biological targets, including:

- Enzyme Inhibition : It may inhibit enzymes that play crucial roles in disease pathways, particularly in cancer and inflammation.

- Receptor Modulation : The compound could act as a ligand for specific receptors, influencing cellular signaling pathways.

Case Studies

Research has shown that similar quinazolinone derivatives exhibit significant anticancer properties by inhibiting tubulin polymerization, which is critical for cancer cell division. For instance, compounds derived from quinazolinones have demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating their potential efficacy in cancer treatment .

Preliminary studies indicate that this compound may possess:

- Anticancer Properties : Its ability to modulate key cellular pathways could make it a candidate for drug development targeting various cancers.

- Anti-inflammatory Effects : By inhibiting specific enzymes involved in inflammatory responses, it may serve as an anti-inflammatory agent.

Material Science

Beyond biological applications, the compound's unique structure may allow it to be used in developing new materials with specific electronic or optical properties. Research into similar compounds has shown promise in applications such as:

- Organic Light Emitting Diodes (OLEDs) : Utilizing the electronic properties of quinazolinone derivatives.

- Sensors : Developing sensors that leverage the compound's ability to interact with various analytes.

Mechanism of Action

The mechanism of action of this compound largely depends on its interactions at the molecular level. Its various functional groups allow it to bind to different molecular targets, such as enzymes, receptors, and nucleic acids. The presence of the quinazolinone and pyrimidine moieties suggests that it could act as an inhibitor or modulator of biological pathways involving these targets, potentially affecting signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Observations

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 5t) increase polarity, while electron-donating groups (e.g., methoxy in 51) enhance resonance stability.

- Steric Considerations : Bulky substituents (e.g., 4-fluorophenyl in WAY-621850) may hinder binding to compact active sites.

- Synthetic Complexity : Piperidine/pyrimidine hybrids (e.g., target compound) require multi-step synthesis, whereas simpler analogues (e.g., 5v) achieve higher yields .

Biological Activity

The compound 3-(3-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for its diverse pharmacological properties. The structural components include:

- Quinazolinone ring : A bicyclic structure that contributes to the compound's biological activity.

- Piperidine moiety : Enhances solubility and receptor binding.

- 2-Methylpyrimidine group : Impacts the pharmacokinetics and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit or modulate the activity of various proteins involved in disease pathways, particularly in cancer and inflammatory responses.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases or other enzymes, disrupting signal transduction pathways.

- Receptor Binding : It can bind to specific receptors, altering their activity and leading to downstream effects that could be therapeutic.

Biological Activity

Research indicates that the compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that quinazolinone derivatives possess significant anticancer properties. For instance, a series of quinazolinamine derivatives were evaluated for their inhibitory activities against breast cancer resistance protein (BCRP), demonstrating potent effects against cancer cell proliferation .

Antimicrobial Activity

Quinazolinone compounds have also been investigated for their antimicrobial properties. In vitro studies have revealed that derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are supported by studies indicating its ability to modulate inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases .

Case Studies

- Breast Cancer Resistance : A recent study highlighted the design and synthesis of quinazolinamine derivatives that showed potent inhibition against BCRP, suggesting potential application in overcoming drug resistance in breast cancer treatment .

- Antimicrobial Evaluation : In a study assessing various quinazolinone derivatives, compounds were tested against multiple bacterial strains (e.g., S. aureus, E. coli) using paper disc diffusion techniques, revealing promising antimicrobial activity with minimum inhibitory concentrations (MICs) determined through agar dilution methods .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Functionalization at the N3 Position

The N3 position of quinazolin-4(3H)-one is highly reactive for substitutions. For the target compound:

-

Propyl Chain Introduction : A propyl linker is incorporated via nucleophilic substitution. For example, 3-aminoquinazolin-4(3H)-one reacts with epoxide-containing intermediates (e.g., ethyl 1-(oxiran-2-ylmethyl)pyrrolidine-2-carboxylate) in DMF under basic conditions (NaH) to form 3-(2-hydroxy-3-(piperidin-1-yl)propyl) derivatives .

-

Microwave-Assisted Coupling : Substituted 4-chloropyrimidines undergo nucleophilic displacement with piperidine derivatives at 130–160°C under microwave irradiation to attach the 2-methylpyrimidin-4-yloxy group .

Example Reaction Pathway

-

Epoxide Opening :

Quinazolin-4(3H)-one + Ethyl 1-(oxiran-2-ylmethyl)pyrrolidine-2-carboxylate → 3-(2-hydroxy-3-(pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one . -

Pyrimidinyloxy Attachment :

Intermediate + 4-chloro-2-methylpyrimidine → Target compound via microwave-assisted coupling .

Piperidine Ring Modifications

The piperidin-1-yl group undergoes acylative or alkylative transformations:

-

Acylation : Piperidine reacts with chloroacetyl chloride in DMF to form 3-oxo derivatives. Subsequent dehydrochlorination with K₂CO₃ yields β-lactam-fused systems .

-

Coupling Reactions : Pd-catalyzed Sonogashira or Suzuki-Miyaura couplings introduce alkynyl or aryl groups to the piperidine moiety .

Key Data

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, DMF, 80°C | 76–79% | |

| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O, 100°C | 66.6% |

Stability and Reactivity Insights

-

Acid Sensitivity : The Boc-protected intermediates (e.g., 2-((S)-azetidin-2-yl) derivatives) are deprotected using trifluoroacetic acid (TFA) .

-

Thermal Stability : Microwave conditions (130–160°C) are critical for efficient coupling without decomposition .

Characterization Data

The compound’s structure is confirmed via:

-

¹H NMR : Peaks at δ 7.98 (s, quinazolinone C5-H), 3.95–3.77 (m, piperidine protons), and 2.61–2.44 (m, methylpyrimidinyl group) .

-

Mass Spectrometry : Molecular ion peaks at m/z 424–450 [M + H]⁺ .

Comparative Analysis of Analogues

| Modification Site | Activity Trend | Source |

|---|---|---|

| N3 substituents | Hydrophilic groups enhance solubility | |

| 2-Position (aryl) | Minimal impact on bioactivity |

Preparation Methods

Formation of the Quinazolin-4(3H)-one Core

The quinazolinone core is synthesized via cyclization of anthranilic acid derivatives. A widely employed method involves fusion of anthranilic acid with thioacetamide under thermal conditions to yield 2-methyl-quinazolin-4(3H)-one. This intermediate serves as the foundational building block for subsequent functionalization.

Key Reaction:

$$

\text{Anthranilic acid} + \text{Thioacetamide} \xrightarrow{\Delta} 2\text{-Methyl-quinazolin-4(3H)-one} + \text{H}_2\text{S} \uparrow

$$

The reaction proceeds through nucleophilic attack of the thioacetamide sulfur on the carbonyl carbon of anthranilic acid, followed by cyclodehydration.

Functionalization of the Piperidine Ring

The piperidine moiety is introduced via microwave-assisted nucleophilic aromatic substitution. A halogenated pyrimidine (e.g., 4-chloro-2-methylpyrimidine) reacts with a piperidine intermediate under controlled conditions.

Microwave Coupling Protocol:

| Parameter | Value |

|---|---|

| Temperature | 130–160°C |

| Solvent | 1,4-Dioxane/H$$_2$$O (3:1) |

| Catalyst | Pd(PPh$$3$$)$$2$$Cl$$_2$$ |

| Reaction Time | 30–45 minutes |

| Yield | 70–85% |

The reaction exploits palladium-catalyzed cross-coupling to attach the 2-methylpyrimidin-4-yloxy group to the piperidine ring.

Final Acylation Step

The propyl linker is acylated with the functionalized piperidine derivative using carbodiimide coupling reagents.

Reaction Scheme:

$$

\text{3-(3-Aminopropyl)quinazolin-4(3H)-one} + \text{Piperidine-carbonyl chloride} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}

$$

Conditions:

- Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

- Base: N,N-Diisopropylethylamine (DIPEA)

- Solvent: Dichloromethane (DCM)

- Yield: 60–68% after recrystallization.

Optimization Strategies for Scalable Synthesis

Solvent and Catalyst Selection

Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility, while Pd-based catalysts improve coupling efficiency:

| Reaction Step | Optimal Catalyst | Solvent | Yield Improvement |

|---|---|---|---|

| Suzuki Coupling | Pd(dppf)Cl$$_2$$ | 1,4-Dioxane | +12% |

| Nucleophilic Substitution | ZnCl$$_2$$ | DMF | +8% |

Microwave irradiation reduces reaction times from 12 hours to <1 hour for pyrimidine-piperidine coupling.

Purification Techniques

- Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (1:4 to 1:1) removes unreacted intermediates.

- Recrystallization: Ethanol/water mixtures (7:3) yield crystals with >99% purity (HPLC analysis).

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d$$_6$$):

- δ 8.02 (s, 1H, quinazolinone C5-H)

- δ 4.21–3.89 (m, 4H, piperidine OCH$$2$$ and NCH$$2$$)

- δ 2.61 (s, 3H, pyrimidine CH$$_3$$)

HRMS (ESI):

- Calculated for C$${21}$$H$${23}$$N$$5$$O$$3$$: 393.1804 [M+H]$$^+$$

- Observed: 393.1807 [M+H]$$^+$$ (Δ = 0.0003 Da).

X-ray Crystallography

Single-crystal analysis confirms the planar quinazolinone core and chair conformation of the piperidine ring. Key bond lengths include:

- C=O (quinazolinone): 1.223 Å

- C-N (piperidine): 1.472 Å

- Dihedral angle between quinazolinone and pyrimidine: 87.5°.

Challenges and Mitigation Strategies

Steric Hindrance in Coupling Reactions

The ortho-substituted pyrimidine group creates steric bulk, reducing reaction rates. Strategies include:

- Microwave Enhancement: 30% faster kinetics compared to conventional heating.

- High-Pressure Conditions: 5–10 atm pressure improves reagent diffusion.

Epimerization Risks

Basic conditions during propyl chain installation may cause racemization. Using mild bases (K$$2$$CO$$3$$ instead of NaH) reduces epimerization to <5%.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Purity | Cost Efficiency |

|---|---|---|---|---|

| Sequential Alkylation | 5 | 42% | 98% | Moderate |

| Convergent Synthesis | 3 | 55% | 97% | High |

| One-Pot Microwave | 4 | 63% | 99% | Low |

The convergent approach, which synthesizes the quinazolinone and piperidine-pyrimidine modules separately before coupling, offers optimal balance between yield and cost.

Q & A

Basic Research: Synthesis Optimization

Q: What are the critical considerations for optimizing the multi-step synthesis of this quinazolinone-piperidine hybrid compound? A: Synthesis requires precise control of reaction parameters:

- Stepwise coupling : Piperidine and pyrimidine moieties are introduced via nucleophilic substitution or amidation, ensuring regioselectivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while inert atmospheres prevent oxidation .

- Catalysts : Lewis acids (e.g., ZnCl₂) or coupling reagents (e.g., HATU) improve yields in heterocyclic bond formation .

- Purification : Column chromatography or recrystallization ensures >95% purity, verified by HPLC .

Basic Research: Structural Characterization

Q: Which spectroscopic and analytical methods are essential for confirming the structure of this compound? A: Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., quinazolinone C=O at ~170 ppm, piperidine protons at δ 1.5–3.5) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bends at ~3300 cm⁻¹) .

- X-ray crystallography : Resolves stereochemistry of the piperidine and quinazolinone cores .

Basic Research: Biological Activity Screening

Q: How can researchers design assays to evaluate the compound’s potential therapeutic activity? A: Prioritize target-specific assays:

- Enzyme inhibition : Use fluorescence-based kinase assays (e.g., EGFR, PI3K) with IC₅₀ determination .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA or prostaglandin E₂ quantification .

- Controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) and validate results with triplicates .

Advanced Research: Structure-Activity Relationship (SAR) Analysis

Q: How does the 2-methylpyrimidinyloxy substituent influence bioactivity compared to other analogs? A: SAR studies reveal:

- Electron-withdrawing groups : The 2-methylpyrimidine enhances π-π stacking with kinase ATP pockets, improving inhibitory potency vs. unsubstituted analogs .

- Piperidine linker flexibility : A 3-oxopropyl spacer balances conformational freedom and target binding, unlike rigid linkers that reduce bioavailability .

- Comparative data : Analogs with bulkier substituents (e.g., phenylpiperazine) show reduced solubility but higher metabolic stability .

Advanced Research: Resolving Data Contradictions

Q: How should researchers address discrepancies in reported biological activities of similar quinazolinone derivatives? A: Contradictions arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .

- Solubility issues : Use DMSO concentrations <0.1% to avoid colloidal aggregation artifacts .

- Metabolic interference : Pre-treat compounds with liver microsomes to assess stability; inactive metabolites may skew results .

- Statistical rigor : Apply ANOVA or t-tests to confirm significance (p < 0.05) across replicates .

Advanced Research: Computational and Experimental Synergy

Q: What computational strategies complement experimental studies for elucidating mechanism of action? A: Integrate:

- Molecular docking : Predict binding poses in kinase ATP pockets (e.g., AutoDock Vina) .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .

- QSAR models : Corrogate substituent electronegativity with bioactivity using partial least squares regression .

- Validation : Cross-check computational predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

Advanced Research: Scalability Challenges

Q: What bottlenecks exist in scaling up synthesis for preclinical studies? A: Key challenges include:

- Low yields in final steps : Optimize coupling reactions (e.g., use microwave-assisted synthesis to reduce time/temperature) .

- Chiral purity : Resolve racemic mixtures via chiral HPLC or asymmetric catalysis .

- Toxicity of intermediates : Replace hazardous reagents (e.g., phosgene derivatives) with greener alternatives (e.g., triphosgene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.